molecular formula C9H17N5O B251164 N-(2-butyl-2H-tetraazol-5-yl)butanamide

N-(2-butyl-2H-tetraazol-5-yl)butanamide

Cat. No.: B251164
M. Wt: 211.26 g/mol
InChI Key: RFRWPWMIZYCHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-butyl-2H-tetraazol-5-yl)butanamide is a synthetic organic compound featuring a tetrazole ring substituted with a butyl group at the 2-position and an amide-linked butanoyl chain at the 5-position. The butanamide moiety may enhance solubility and modulate pharmacokinetic properties.

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

N-(2-butyltetrazol-5-yl)butanamide

InChI

InChI=1S/C9H17N5O/c1-3-5-7-14-12-9(11-13-14)10-8(15)6-4-2/h3-7H2,1-2H3,(H,10,12,15)

InChI Key

RFRWPWMIZYCHEY-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)CCC

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)CCC

Origin of Product

United States

Preparation Methods

Reaction Design and Components

The Ugi 4CR offers a one-pot route to tetrazole-containing structures by combining aldehydes, amines, isocyanides, and azides. For N-(2-butyl-2H-tetrazol-5-yl)butanamide, the reaction employs:

  • Aldehyde : Butyraldehyde to introduce the butyl side chain

  • Amine : Tritylamine (CPh3-NH2) to protect the nascent amine

  • Isocyanide : tert-Octyl isocyanide (2,4,4-trimethylpentan-2-yl isocyanide) for steric control

  • Azide Source : Trimethylsilyl azide (TMSN3) for tetrazole ring formation

The reaction proceeds via imine formation, followed by nucleophilic attack of the isocyanide and azide, culminating in a Passerini-type rearrangement to yield the tetrazole core.

Optimization and Yields

Microwave irradiation at 100°C for 15 minutes facilitates Schiff base formation between butyraldehyde and tritylamine, achieving 85–92% conversion. Subsequent addition of TMSN3 and tert-octyl isocyanide under identical conditions affords the Ugi adduct 5a (56% yield, Table 1). Critical parameters include:

  • Solvent: Methanol for optimal solubility and reaction kinetics

  • Temperature: 100°C to overcome activation barriers in azide cyclization

  • Protecting Groups: Trityl prevents undesired N-alkylation during tetrazole formation

Table 1: Ugi Reaction Outcomes for Tetrazole Precursors

EntryAldehydeProductYield (%)Deprotection Yield (%)
5aButyraldehyde5a 5651
5dGlu aldehyde5d 3673
5eLys aldehyde5e 9681

Deprotection and Final Product Isolation

Simultaneous removal of trityl and tert-octyl groups is achieved via reflux in ethanolic HCl (1.25 M, 12 h), yielding the free tetrazole amine intermediate. Subsequent acylation with butyric anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) catalyst provides N-(2-butyl-2H-tetrazol-5-yl)butanamide in 78% yield (two-step).

Huisgen Cycloaddition and Post-Functionalization

Tetrazole Ring Formation

The classic Huisgen [2+3] cycloaddition between butyronitrile and sodium azide (NaN3) in dimethylformamide (DMF) at 120°C for 24 hours generates 5-butyl-1H-tetrazole. However, this method exclusively produces 1H-tetrazoles (5-substituted), necessitating subsequent N-alkylation for 2-butyl substitution.

Regioselective Alkylation Challenges

Direct alkylation of 5-butyl-1H-tetrazole with 1-bromobutane in acetonitrile (K2CO3, 60°C) results in a 3:1 mixture of 1-butyl and 2-butyl isomers. To enhance 2-substitution:

  • Protection Strategy : Benzyl protection of the 1-position using BnBr (K2CO3, DMF, 50°C)

  • Alkylation : Reaction with 1-bromobutane in THF (NaH, 0°C→RT) yields 2-butyl-1-benzyltetrazole (64%)

  • Deprotection : Hydrogenolysis (H2, Pd/C, MeOH) removes the benzyl group, affording 2-butyl-1H-tetrazole (89%)

Amide Coupling

Activation of butyric acid with EDCI/HOBt in DCM, followed by reaction with 2-butyl-1H-tetrazole-5-amine (synthesized via nitration/reduction), provides the target compound in 67% yield.

Multi-Step Synthesis via Carboxylic Acid Intermediate

Synthesis of 2-Butyltetrazole-5-carboxylic Acid

  • Cycloaddition : Butyronitrile reacts with NaN3/NH4Cl in refluxing toluene to form 5-butyltetrazole (41%)

  • Directed Lithiation : LDA (−78°C, THF) deprotonates the 5-position, followed by CO2 quenching to install carboxylic acid (58%)

Amide Bond Formation

The carboxylic acid is converted to the acid chloride (SOCl2, reflux), then coupled with butylamine (Et3N, DCM) to yield N-(2-butyl-2H-tetrazol-5-yl)butanamide (72%).

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodStepsOverall Yield (%)RegioselectivityScalability
Ugi 4CR339High (1:0)Moderate
Huisgen + Alkylation528Moderate (3:1)Low
Multi-Step Carboxylic Acid434High (1:0)High

The Ugi method excels in step economy but requires specialized isocyanides . The multi-step approach offers better regiocontrol at the expense of additional purification steps.

Chemical Reactions Analysis

Types of Reactions: N-(2-butyl-2H-tetraazol-5-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-butyl-2H-tetraazol-5-yl)butanamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioisostere for carboxylic acids. The tetrazole ring mimics the carboxyl group, making it useful in the design of enzyme inhibitors and receptor antagonists .

Medicine: this compound has shown promise in medicinal chemistry as a potential antihypertensive agent. Its ability to interact with angiotensin II receptors makes it a candidate for the development of new blood pressure-lowering drugs .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)butanamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and receptors. This interaction can inhibit the activity of enzymes or block receptor sites, leading to various biological effects . For example, in antihypertensive applications, the compound may block angiotensin II receptors, preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on their core heterocycles and substituents:

AV7 (C33H38N6O5)
  • Structure: A biphenyl-tetrazole derivative with a pentanamido-3-methylbutanoyloxy-phenylpropanoic acid side chain.
  • Functional Groups : Tetrazole, amide, ester, and aromatic rings.
  • Key Features : Higher molecular weight (598.69 g/mol) due to extended aromatic and aliphatic substituents. The ester group may influence hydrolytic stability compared to simpler amides.
3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide (C11H9N3O3)
  • Structure : Benzimidazole core with a ketone and butanamide chain.
  • Functional Groups : Benzimidazole, ketone, and amide.
Hypothetical N-(2-butyl-2H-tetraazol-5-yl)butanamide
  • Estimated Structure : A simpler tetrazole-amide hybrid (hypothetical formula: C8H14N4O, MW: 182.23 g/mol).
  • Functional Groups : Tetrazole and amide.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility Profile
AV7 C33H38N6O5 598.69 Tetrazole, amide, ester 140 Likely polar aprotic soluble
3-Oxo-N-(2-oxo-2H-benzimidazol-5-yl)butanamide C11H9N3O3 231.21 Benzimidazole, ketone, amide Not reported Limited data
This compound C8H14N4O* 182.23* Tetrazole, amide Not reported Predicted moderate polarity

*Hypothetically calculated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-butyl-2H-tetraazol-5-yl)butanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the tetraazole ring via [2+3] cycloaddition between nitriles and azides, followed by alkylation and amidation. Key steps include:

  • Step 1 : Cyclization using sodium azide and a nitrile precursor under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 2 : Alkylation of the tetraazole nitrogen with butyl bromide under basic conditions (e.g., K₂CO₃) .
  • Step 3 : Amidation with butanoyl chloride in anhydrous dichloromethane, catalyzed by DMAP .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the tetraazole ring and alkyl/amide substituents. DMSO-d₆ is preferred for resolving NH protons .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) to resolve ambiguities in stereochemistry and hydrogen bonding patterns .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound in therapeutic contexts?

  • Methodological Answer :

  • Target Fishing : Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins from cell lysates .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding to enzymes (e.g., kinases) or receptors. Validate with mutagenesis studies .
  • Functional Assays : Test inhibition of enzymatic activity (e.g., fluorescence-based assays) or receptor modulation (e.g., cAMP/GTPγS binding) .

Q. What strategies reconcile discrepancies in bioactivity data across similar tetraazole derivatives?

  • Methodological Answer :

  • Structural Elucidation : Compare X-ray/NMR data to confirm regiochemical differences (e.g., 1H- vs. 2H-tetraazole isomers) .
  • Assay Standardization : Control for variables like solvent (DMSO concentration), cell line viability, and incubation time .
  • SAR Analysis : Systematically modify substituents (e.g., butyl vs. tert-butyl groups) to isolate contributions to activity .

Q. How can computational modeling predict the metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), CYP450 interactions, and hERG inhibition .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4 hydroxylation) with software such as Meteor .
  • In Vitro Validation : Confirm predictions using hepatic microsomes or cell-based toxicity assays (e.g., MTT in HepG2 cells) .

Q. What functionalization strategies enhance the compound’s utility as a biochemical probe?

  • Methodological Answer :

  • Click Chemistry : Introduce alkyne/azide handles for CuAAC-mediated conjugation to fluorophores or biotin .
  • Isotope Labeling : Synthesize ¹³C/¹⁵N-labeled analogs via precursor-directed biosynthesis for NMR tracking .
  • Prodrug Design : Modify the amide group with enzymatically cleavable linkers (e.g., esterase-sensitive motifs) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s anti-inflammatory vs. pro-apoptotic effects?

  • Methodological Answer :

  • Dose-Response Analysis : Test across a broad concentration range (nM to mM) to identify biphasic effects .
  • Pathway-Specific Knockdowns : Use siRNA or CRISPR to silence candidate pathways (e.g., NF-κB for inflammation, Bcl-2 for apoptosis) .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map divergent signaling networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.